N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-13-5-4-6-14(9-13)12-22(20,21)18-11-15-10-17-19-8-3-2-7-16(15)19/h2-10,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDHHLWIHIVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis (M.tb) by inhibiting mycobacterial ATP synthase. The SAR studies revealed that modifications in the pyrazolo ring can enhance potency and selectivity against M.tb, indicating that this compound may exhibit similar properties due to its structural similarities to other active pyrazolo compounds .
Inhibition of PI3 Kinase
Another area of interest is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. Pyrazolo[1,5-a]pyridines have been identified as selective inhibitors of the p110α isoform of PI3K, which is crucial in cancer cell proliferation and survival. One study reported an IC50 value of 0.9 nM for a related compound, suggesting that this compound could also target this pathway effectively .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored. Pyrazolo derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar scaffolds inhibited the growth of this parasite at low micromolar concentrations, indicating that this compound might possess comparable effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo ring and substituents can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazolo ring | Enhances binding affinity to target enzymes |
| Variation in the sulfonamide group | Alters solubility and bioavailability |
| Changes in aromatic substituents | Impacts interaction with biological targets |
Case Studies
Several studies provide insights into the biological activities related to similar compounds:
- Inhibition of Mycobacterial Growth : A study demonstrated that certain pyrazolo derivatives inhibited M.tb growth with IC50 values ranging from 6.9 μM to 25 μM .
- Cancer Cell Proliferation : Pyrazolo[1,5-a]pyridines showed significant inhibition of cell proliferation in various cancer models, highlighting their potential as anticancer agents .
- Antiparasitic Efficacy : Compounds structurally related to this compound were effective against P. falciparum, with IC50 values as low as 3.6 μM reported for similar scaffolds .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a research compound with the molecular formula C16H17N3O2S and a molecular weight of 315.39. It is typically available with a purity of 95% and is intended for research use only.
Scientific Research Applications
This compound is of interest because of its potential biological activities, especially in medicinal chemistry and drug development.
Antimicrobial Properties:
Pyrazolo[1,5-a]pyridine derivatives have demonstrated antimicrobial potential. Compounds with similar structures have shown activity against Mycobacterium tuberculosis (M.tb) by inhibiting mycobacterial ATP synthase . Modifications in the pyrazolo ring can enhance potency and selectivity against M.tb, suggesting that this compound may exhibit similar properties due to its structural similarities to other active pyrazolo compounds.
Inhibition of PI3 Kinase:
Pyrazolo[1,5-a]pyridines have been identified as selective inhibitors of the p110α isoform of PI3K, which is crucial in cancer cell proliferation and survival. One study reported an IC50 value of 0.9 nM for a related compound, suggesting that this compound could also effectively target this pathway.
Antiparasitic Activity:
Pyrazolo derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar scaffolds inhibited the growth of this parasite at low micromolar concentrations, suggesting that this compound might possess comparable effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo ring and substituents can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazolo ring | Enhances binding affinity to target enzymes |
| Variation in the sulfonamide group | Alters solubility and bioavailability |
| Changes in aromatic substituents | Impacts interaction with biological targets |
Case Studies
- Inhibition of Mycobacterial Growth: Certain pyrazolo derivatives inhibited M.tb growth with IC50 values ranging from 6.9 μM to 25 μM.
- Cancer Cell Proliferation: Pyrazolo[1,5-a]pyridines showed significant inhibition of cell proliferation in various cancer models, highlighting their potential as anticancer agents.
- Antiparasitic Efficacy: Compounds structurally related to this compound were effective against P. falciparum, with IC50 values as low as 3.6 μM reported for similar scaffolds.
Comparison with Similar Compounds
Core Heterocyclic Variations
The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with related heterocycles:
- Pyrazolo[1,5-a]pyrimidines: Compounds like [Pir-8-30] (7ab) (N-(2-(7-((2-(2-hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)methanesulfonamide) feature a pyrimidine ring fused to pyrazole.
- Pyrazolo[3,4-d]pyrimidines : Example 56 from includes a pyrazolo[3,4-d]pyrimidine scaffold with fluorinated aryl groups. The expanded π-system may improve interactions with hydrophobic enzyme pockets but could reduce metabolic stability .
Substituent Effects on the Aryl Group
The m-tolyl group in the target compound is compared to:
- 3-Fluorophenyl : 1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide (CAS 1396808-49-3) replaces the methyl group with a fluorine atom. Fluorine’s electronegativity may enhance binding to polar residues in target proteins, while reducing steric hindrance compared to the bulkier m-tolyl group .
- p-Tolyl: N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide (CAS 868155-28-6) positions the methyl group para to the sulfonamide.
Sulfonamide-Linked Modifications
The methanesulfonamide bridge is a common feature among analogs:
- 4-Methoxy-3-methylbenzenesulfonamide : 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide (CAS 1396863-36-7) introduces methoxy and methyl groups on the benzene ring. These substituents could improve solubility but may reduce membrane permeability due to increased polarity .
- Chlorobenzyl Ureas : 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396558-97-6) replaces sulfonamide with urea. Urea derivatives often exhibit stronger hydrogen-bonding but may suffer from faster metabolic clearance .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : highlights methods for synthesizing pyrazolo[1,5-a]pyridine derivatives, suggesting that the target compound can be synthesized via analogous routes involving heterocyclic amine reactions .
- SAR Insights : The position and nature of aryl substituents (e.g., m-tolyl vs. fluorophenyl) critically influence pharmacokinetics and target engagement, as seen in urea and sulfonamide derivatives .
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyridine derivatives, and how can reaction conditions be optimized?
Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation reactions using N-nucleophiles. For example, N-(2,2-dichloro-1-cyanoethenyl)carboxamides react with 1H-pyrazol-5-amines under reflux in acetonitrile with triethylamine to yield pyrazolo[1,5-a][1,3,5]triazines . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and stoichiometry of nucleophiles. Catalytic bases like K₂CO₃ enhance yields by facilitating deprotonation .
Q. How is the anticancer activity of pyrazolo[1,5-a]pyridine derivatives evaluated in vitro?
Standard protocols involve screening against the NCI-60 cancer cell line panel , which includes nine cancer types (e.g., leukemia, melanoma, breast cancer). Compounds are tested at 10 µM, and growth inhibition (%) is measured via sulforhodamine B (SRB) assays. For example, 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines showed selective activity against HCT-116 colon cancer (GI₅₀ = 1.2 µM) and MCF-7 breast cancer (GI₅₀ = 2.8 µM) .
Q. What analytical techniques are used to characterize pyrazolo[1,5-a]pyridine derivatives?
- NMR (¹H/¹³C): Confirms regioselectivity of substituents (e.g., pyrazole vs. pyridine ring substitution).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃Cl₂N₅O₂: 366.0421).
- X-ray crystallography : Resolves ambiguous stereochemistry in sulfonamide linkages .
Advanced Research Questions
Q. How can structural modifications enhance kinase inhibitory activity while minimizing off-target effects?
- Core scaffold tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine C-6 position increases binding affinity to kinases like TRK or IRAK4 . For instance, Larotrectinib (TRK inhibitor) uses a pyrazolo[1,5-a]pyrimidine core with a 3-hydroxypyrrolidine carboxamide side chain for selectivity .
- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values against >300 kinases. A >50-fold selectivity for the target kinase (e.g., IRAK4 IC₅₀ = 8 nM vs. IRAK1 IC₅₀ = 420 nM) is ideal .
Q. What strategies resolve discrepancies in anticancer activity across cell lines?
- Mechanistic studies : Perform transcriptomics to identify differential expression of target proteins (e.g., PARG in HCT-116 vs. A549 cells) .
- Metabolic stability assays : Use liver microsomes to assess if poor activity in certain lines (e.g., HepG2) correlates with rapid CYP450-mediated degradation .
Q. How are in vivo efficacy and pharmacokinetics evaluated for pyrazolo[1,5-a]pyridine-based inhibitors?
- Xenograft models : Administer compounds (e.g., 50 mg/kg oral dose) to nude mice bearing MDA-MB-231 tumors . Monitor tumor volume and plasma exposure (AUC₀–24h ≥ 5000 ng·h/mL) .
- ADME profiling : Measure solubility (PBS pH 7.4 ≥ 50 µg/mL), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and plasma protein binding (PPB < 90%) .
Methodological Tables
Table 1: Optimization of Heterocyclization Reactions for Pyrazolo[1,5-a]pyridine Derivatives
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Acetonitrile, 80°C | 62 | 95% | |
| DMF, 100°C | 78 | 89% | |
| K₂CO₃, RT | 48 | 98% |
Table 2: Anticancer Activity of Selected Derivatives
| Compound | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | Selectivity Index (HCT-116/MCF-7) |
|---|---|---|---|
| 2-(Dichloromethyl)-A | 1.2 | 2.8 | 2.3 |
| N-Propargylated-B | 0.9 | 4.1 | 4.6 |
| Ref: |
Key Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
